molecular formula C10H8BrF3 B13165017 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene

1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene

Cat. No.: B13165017
M. Wt: 265.07 g/mol
InChI Key: GLVFQBBTYSNGGO-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8BrF3 It is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropyl-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound can be employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The bromine atom and trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The cyclopropyl group may also contribute to the compound’s overall stability and conformational properties.

Comparison with Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 3-Bromobenzotrifluoride
  • 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene

Comparison: 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds

Properties

Molecular Formula

C10H8BrF3

Molecular Weight

265.07 g/mol

IUPAC Name

1-bromo-3-cyclopropyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8BrF3/c11-9-4-7(6-1-2-6)3-8(5-9)10(12,13)14/h3-6H,1-2H2

InChI Key

GLVFQBBTYSNGGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Br)C(F)(F)F

Origin of Product

United States

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